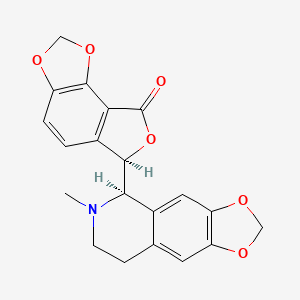
Capnoidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Capnoidine is a potential new anti-inflammatory drug lead candidate for diseases where current standard-of-care often fails and is associated with major side effects. It also validates the traditional uses of C. dubia against inflammatory conditions and underlines the value of pursuing bioactive compounds derived from traditionally used ethnobotanical medicines.
科学的研究の応用
Anti-Inflammatory Properties
Research Findings:
Capnoidine has demonstrated significant anti-inflammatory effects in various preclinical studies. Notably, it has been shown to prevent the onset of inflammation in mouse models of colitis, indicating its potential as a therapeutic agent for inflammatory bowel diseases (IBD) . In these models, this compound treatment resulted in improved intestinal architecture and reduced histological damage, showcasing its protective effects on the gastrointestinal tract.
Mechanism of Action:
The anti-inflammatory action of this compound may involve modulation of proinflammatory cytokines. Studies have indicated that compounds similar to this compound can suppress the production of interleukin-6 and tumor necrosis factor-alpha, which are critical mediators in inflammatory responses . This suggests that this compound may exert its effects through a pathway that involves the inhibition of cytokine signaling.
Antioxidant Activity
This compound also exhibits antioxidant properties, which contribute to its therapeutic potential. Antioxidants play a crucial role in mitigating oxidative stress, a factor implicated in various chronic diseases, including cancer and neurodegenerative disorders . The ability of this compound to scavenge free radicals may enhance its utility in preventing oxidative damage in biological systems.
Antimicrobial Activity
This compound's antimicrobial properties have been explored as well. Preliminary studies suggest that it may exhibit activity against certain bacterial strains, which could position it as a candidate for developing new antimicrobial agents . This application is particularly relevant given the rising concerns over antibiotic resistance.
Case Studies and Clinical Implications
While most research on this compound remains at the preclinical stage, several studies highlight its potential applications:
- Colitis Treatment: In a study involving mice with induced colitis, this compound significantly improved colon health by maintaining mucosal integrity and reducing inflammation markers .
- Neuroprotection: Although direct clinical applications are yet to be established, the neuroprotective potential of similar alkaloids suggests avenues for future research into this compound's effects on neurodegenerative diseases.
- Antimicrobial Research: Investigations into this compound's efficacy against specific pathogens could lead to novel treatments for infections resistant to conventional antibiotics .
Summary Table of this compound Applications
特性
CAS番号 |
485-50-7 |
|---|---|
分子式 |
C20H17NO6 |
分子量 |
367.4 g/mol |
IUPAC名 |
(6R)-6-[(5R)-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-6H-furo[3,4-g][1,3]benzodioxol-8-one |
InChI |
InChI=1S/C20H17NO6/c1-21-5-4-10-6-14-15(25-8-24-14)7-12(10)17(21)18-11-2-3-13-19(26-9-23-13)16(11)20(22)27-18/h2-3,6-7,17-18H,4-5,8-9H2,1H3/t17-,18-/m1/s1 |
InChIキー |
IYGYMKDQCDOMRE-QZTJIDSGSA-N |
SMILES |
CN1CCC2=CC3=C(C=C2C1C4C5=C(C6=C(C=C5)OCO6)C(=O)O4)OCO3 |
異性体SMILES |
CN1CCC2=CC3=C(C=C2[C@@H]1[C@H]4C5=C(C6=C(C=C5)OCO6)C(=O)O4)OCO3 |
正規SMILES |
CN1CCC2=CC3=C(C=C2C1C4C5=C(C6=C(C=C5)OCO6)C(=O)O4)OCO3 |
外観 |
Solid powder |
Key on ui other cas no. |
485-50-7 |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Capnoidine; l-Adlumidine; l-Capnoidine; (-)-Adlumidine; |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















